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  • Product: 2-Chloro-6,7-difluoroquinazoline
  • CAS: 1233932-19-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Determining the Solubility of 2-Chloro-6,7-difluoroquinazoline in DMSO and DMF

A Senior Application Scientist's Field Guide for Researchers in Drug Development Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everythin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers in Drug Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. 2-Chloro-6,7-difluoroquinazoline is a heterocyclic scaffold of interest in medicinal chemistry, yet publicly available, quantitative solubility data for this specific molecule is scarce. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately determining its solubility in two common, powerful aprotic solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). We move beyond a simple recitation of steps to explain the underlying physicochemical principles and the rationale behind a robust, self-validating experimental design. This document provides a detailed protocol for measuring thermodynamic equilibrium solubility, methods for data interpretation, and a discussion of the theoretical solute-solvent interactions that govern the dissolution process.

Introduction: The Critical Need for Accurate Solubility Data

In the landscape of drug discovery and development, poor aqueous solubility remains a primary obstacle, leading to a high attrition rate for promising compounds. Before a compound's therapeutic potential can be realized, its fundamental physicochemical properties must be thoroughly characterized. Among these, solubility is paramount. It dictates the maximum concentration achievable in solution, directly impacting the reliability of biological assays and the feasibility of formulation strategies.

This document focuses on two of the most ubiquitous and powerful organic solvents in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): Often called the "universal solvent," DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[1][2] Its utility in creating high-concentration stock solutions for high-throughput screening (HTS) is unparalleled.

  • N,N-Dimethylformamide (DMF): Another highly polar, aprotic solvent, DMF is prized for its high solvency power and is frequently used in chemical synthesis, formulation, and as a vehicle for challenging compounds.[3]

Understanding the solubility limits in these solvents is the first step toward successful preclinical development.

Physicochemical Characterization: Solute and Solvents

A robust solubility study begins with an understanding of the key players. The principle of "similia similibus solvuntur" (like dissolves like) is governed by the molecular properties of both the solute and the solvent.

The Solute: 2-Chloro-6,7-difluoroquinazoline

As specific experimental data is limited, we must rely on its structural features and predicted properties to anticipate its behavior.

PropertyValue / StructureSource & Rationale
Chemical Structure Chemical structure of 2-Chloro-6,7-difluoroquinazolineStructure based on IUPAC name.
Molecular Formula C₈H₃ClF₂N₂Derived from structure.
Molecular Weight 200.58 g/mol Calculated from formula.
Predicted LogP ~2.5 - 3.5Prediction based on computational models (e.g., ChemAxon). The two highly electronegative fluorine atoms and the chlorine atom increase lipophilicity compared to the unsubstituted quinazoline core.[4]
Key Structural Features - Aromatic quinazoline core- Electron-withdrawing chloro group at C2- Two strongly electron-withdrawing fluoro groups at C6 and C7- Nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors.These features create a molecule with significant polarity and a notable dipole moment, yet with considerable nonpolar surface area, suggesting moderate solubility in polar aprotic solvents.

Note on Analog Comparison: This compound differs significantly from its commonly cited analogue, 2-chloro-6,7-dimethoxyquinazoline.[5][6] The methoxy groups (-OCH₃) are electron-donating and can participate in hydrogen bonding differently than the highly electronegative, electron-withdrawing fluorine atoms. This substitution dramatically alters the molecule's electronic profile and, consequently, its interaction with solvents. Predictions for the difluoro- derivative should not be based directly on data from the dimethoxy- analogue.

The Solvents: DMSO and DMF

Both DMSO and DMF are classified as polar aprotic solvents, meaning they have a large dipole moment but lack acidic protons for hydrogen bond donation. Their dissolving power stems from their ability to effectively solvate cations and interact via strong dipole-dipole forces.

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Molecular Formula (CH₃)₂SO(CH₃)₂NC(O)H
Boiling Point 189 °C (372 °F)[1]153 °C (307 °F)[3]
Dielectric Constant 48.9 (at 20°C)[7]38.3 (at 25°C)
Dipole Moment 4.3 D[7]3.8 D
Key Features - Highly polar S=O bond- Miscible with water and a wide range of organic solvents[2]- Low toxicity[8]- Highly polar C=O bond- Excellent solvent for a wide variety of organic and inorganic compounds[3]- Miscible with water and most organic solvents[9]

Theoretical Framework: Solute-Solvent Interactions

The dissolution of 2-chloro-6,7-difluoroquinazoline in DMSO or DMF is driven by favorable intermolecular interactions that overcome the crystal lattice energy of the solid compound.

dot graph SoluteSolventInteractions { graph [layout=neato, overlap=false, splines=true, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Solute Node solute [label="2-Chloro-6,7-difluoroquinazoline\n(Solute)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"];

// Solvent Nodes dmso [label="DMSO\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,0!"]; dmf [label="DMF\n(Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"];

// Interaction Nodes int1 [label="Dipole-Dipole Interactions\n(C-F, C-Cl, C=N ↔ S=O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="-1.25,-1.5!"]; int2 [label="Dipole-Dipole Interactions\n(C-F, C-Cl, C=N ↔ C=O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="1.25,-1.5!"]; int3 [label="London Dispersion Forces\n(Aromatic Rings ↔ Alkyl Groups)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-2.5!"];

// Edges solute -- dmso [label="Solvation"]; solute -- dmf [label="Solvation"]; dmso -- int1 [color="#34A853"]; dmf -- int2 [color="#34A853"]; solute -- int1 [color="#EA4335"]; solute -- int2 [color="#EA4335"]; solute -- int3; dmso -- int3; dmf -- int3; } enddot Caption: Key intermolecular forces governing the solubility of 2-chloro-6,7-difluoroquinazoline in DMSO and DMF.

The primary interactions include:

  • Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and nitrogen atoms in the quinazoline ring system create significant partial positive and negative charges. These dipoles interact strongly with the large dipole moments of the sulfoxide (S=O) group in DMSO and the amide (C=O) group in DMF.

  • London Dispersion Forces: These forces exist between all molecules and will contribute to the overall solvation, particularly between the aromatic ring system of the solute and the methyl groups of the solvents.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To ensure data is reliable and reproducible, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This method measures the true saturation point of a solution after it has been allowed to reach a state of equilibrium, which is essential for accurate downstream applications.

Causality Behind Experimental Choices
  • Why Thermodynamic vs. Kinetic? Kinetic solubility often measures the point of precipitation from a DMSO stock into an aqueous buffer, which is fast but can overestimate true solubility.[10][11] Thermodynamic solubility is a measure of a compound's intrinsic property at equilibrium and is crucial for formulation and toxicology studies.[11]

  • Why Anhydrous Solvents? Both DMSO and DMF are hygroscopic. Absorbed water can significantly alter the solvent's polarity and its solvating capacity, introducing a critical experimental variable. Using anhydrous grades and proper handling is mandatory for reproducibility.

  • Why 24-48 Hours Equilibration? Reaching true equilibrium is not instantaneous. It involves a dynamic balance between the dissolution of the solid and the crystallization of the solute from solution. Shorter incubation times may only reflect kinetic solubility. An extended period (24-48 hours) at a constant temperature ensures this balance is achieved.

  • Why HPLC-UV for Quantification? High-Performance Liquid Chromatography (HPLC) provides the sensitivity and specificity needed to accurately quantify the dissolved analyte, separating it from any potential impurities or degradants. A UV detector is suitable for aromatic compounds like quinazolines.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A 1. Add excess solid 2-chloro-6,7-difluoroquinazoline to a tared vial B 2. Add precise volume of anhydrous DMSO or DMF A->B C 3. Seal vial and record total mass B->C D 4. Agitate on orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours C->D E 5. Centrifuge at high speed (e.g., 14,000 rpm, 15 min) to pellet undissolved solid D->E F 6. Carefully collect aliquot of the clear supernatant E->F G 7. Dilute supernatant with appropriate mobile phase F->G H 8. Quantify concentration using a validated HPLC method G->H

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 2-Chloro-6,7-difluoroquinazoline (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Anhydrous N,N-Dimethylformamide (DMF, ≥99.9%)

  • Calibrated Analytical Balance (4-decimal place)

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Temperature-controlled orbital shaker

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • HPLC system with UV detector and a suitable C18 column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water)

Procedure:

  • Preparation of Slurry: a. Tare a clean, dry 2 mL glass vial on the analytical balance. b. Add approximately 5-10 mg of 2-chloro-6,7-difluoroquinazoline to the vial. Record the exact mass. Rationale: An excess of solid material is required to ensure a saturated solution at equilibrium. c. Add a precise volume (e.g., 500 µL) of either anhydrous DMSO or DMF to the vial. d. Securely cap the vial and vortex vigorously for 1-2 minutes to ensure the solid is well-suspended.

  • Equilibration: a. Place the vials securely on an orbital shaker inside a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C). b. Agitate the samples for 24 to 48 hours. Rationale: This extended agitation at a constant temperature allows the system to reach thermodynamic equilibrium.

  • Phase Separation: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. If no solid is present, the compound is soluble above the tested concentration; repeat with more solute. b. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Rationale: Centrifugation provides a clean separation of the supernatant from the solid phase without disturbing the equilibrium through filtration artifacts.

  • Sample Collection and Analysis: a. Carefully open the vial, taking care not to disturb the solid pellet. b. Withdraw a known aliquot (e.g., 50 µL) of the clear supernatant. c. Immediately dilute the aliquot into a known, larger volume of mobile phase in an HPLC vial. A high dilution factor (e.g., 1:100 or 1:1000) is typically required. Rationale: Dilution prevents the compound from precipitating in the new solvent and brings the concentration within the linear range of the HPLC calibration curve. d. Prepare a set of calibration standards of 2-chloro-6,7-difluoroquinazoline in the same mobile phase. e. Analyze the diluted sample and calibration standards by HPLC-UV.

  • Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the supernatant, accounting for the dilution factor. c. Express the final solubility in both mg/mL and millimolar (mM).

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, concise table. The experiment should be performed in triplicate to assess variability.

Table 1: Solubility of 2-Chloro-6,7-difluoroquinazoline at 25°C

Solvent Replicate Solubility (mg/mL) Solubility (mM) Mean ± SD (mM)
DMSO 1 [Experimental Value] [Calculated Value] \multirow{3}{}{[Calculated Value]}
2 [Experimental Value] [Calculated Value]
3 [Experimental Value] [Calculated Value]
DMF 1 [Experimental Value] [Calculated Value] \multirow{3}{}{[Calculated Value]}
2 [Experimental Value] [Calculated Value]

| | 3 | [Experimental Value] | [Calculated Value] | |

Conclusion

Determining the solubility of 2-Chloro-6,7-difluoroquinazoline in DMSO and DMF is a foundational step in its journey through the drug development pipeline. While public data may be sparse, a rigorous and well-understood experimental approach, such as the shake-flask method detailed here, provides the necessary means to generate high-quality, reliable data. By understanding the physicochemical properties of the solute and solvents and adhering to a protocol that ensures thermodynamic equilibrium, researchers can confidently establish the solubility limits of this compound. This data is not merely a number; it is an essential guide for subsequent assay design, formulation development, and the overall progression of a potential therapeutic agent.

References

  • Gaylord Chemical Company, LLC. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Valera, E. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. In-planta. Retrieved from [Link]

  • Heravi, M. M., et al. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing. Retrieved from [Link]

  • Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]

  • Fengyr. (2024, April 8). Dimethyl sulfoxide: the universal solvent for industry and science. Retrieved from [Link]

  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • Vedantu. (n.d.). Dimethylformamide Structure: Explained with Examples & Uses. Retrieved from [Link]

  • Noah Technologies Corporation. (2025, July 2). Dimethylformamide (DMF) | Specs, Uses & Chemical Suppliers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Chloro-6,7-difluoroquinazoline

Introduction: The Strategic Importance of the Quinazoline Scaffold The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a pyrimidine and a benzene ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4][5] The ability to strategically functionalize this scaffold is paramount for modulating the biological activity and pharmacokinetic profiles of potential drug candidates.

Among the various quinazoline building blocks, 2-Chloro-6,7-difluoroquinazoline stands out as a particularly valuable precursor. The chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the difluoro substitution at the C6 and C7 positions is not merely a passive feature; these electron-withdrawing fluorine atoms enhance the reactivity of the C2 position towards nucleophilic attack and can significantly improve the metabolic stability and target-binding affinity of the final compounds.[6]

This document provides a detailed guide to understanding and performing nucleophilic aromatic substitution reactions on 2-Chloro-6,7-difluoroquinazoline. It combines a discussion of the underlying reaction mechanism with field-proven, step-by-step protocols for the synthesis of diverse 2-substituted-6,7-difluoroquinazoline derivatives, which are of high interest in modern drug discovery programs.

The SNAr Mechanism: Activating the Quinazoline Core

The substitution of the chlorine atom on 2-Chloro-6,7-difluoroquinazoline proceeds via a well-established addition-elimination mechanism, commonly known as the SNAr pathway.[7][8] This is distinct from SN1 or SN2 reactions and is characteristic of aromatic systems bearing electron-withdrawing groups.[8][9]

Pillars of Reactivity:

  • Ring Activation: The quinazoline core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. This effect is significantly amplified by the strong inductive electron-withdrawing effects of the fluorine atoms at the C6 and C7 positions. This cumulative electron withdrawal polarizes the C2 carbon, making it highly electrophilic and susceptible to attack by nucleophiles.[6][7]

  • Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10] The negative charge developed during the nucleophilic addition is delocalized across the aromatic system and is effectively stabilized by the ring nitrogens and the fluoro substituents.

  • Leaving Group Departure: In the final step, the aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.

SNAr_Mechanism General Mechanism of SNAr on 2-Chloro-6,7-difluoroquinazoline cluster_start Reactants cluster_intermediate Addition Step cluster_end Elimination & Product Start 2-Chloro-6,7-difluoroquinazoline + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Substituted-6,7-difluoroquinazoline + Cl- Intermediate->Product Leaving Group Expulsion

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of 2-Chloro-6,7-difluoroquinazoline with common classes of nucleophiles.

General Considerations:

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Use anhydrous solvents where specified. Reagents should be of high purity to avoid side reactions. 2-Chloro-6,7-difluoroquinazoline can be sourced from commercial suppliers or synthesized.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Workflow General Experimental Workflow Setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction Heating & Stirring (Under Inert Atmosphere) Setup->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitor->Workup Complete Dry Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) Workup->Dry Purify Purification (Column Chromatography / Recrystallization) Dry->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: General experimental workflow diagram.

Protocol 1: Synthesis of 2-Amino-6,7-difluoroquinazolines

This protocol details the reaction with amine nucleophiles, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.

  • Reagents & Equipment:

    • 2-Chloro-6,7-difluoroquinazoline (1.0 eq)

    • Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.1 - 1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Isopropanol

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, inert atmosphere (N₂ or Ar)

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 2-Chloro-6,7-difluoroquinazoline (1.0 eq), the amine nucleophile (1.1 eq), and the chosen solvent (e.g., isopropanol).[11][12]

    • Add the base (e.g., DIPEA, 2.0 eq) to the stirred suspension.

    • Equip the flask with a condenser and heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Stir vigorously and monitor the reaction's progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • If using isopropanol, the product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If the product is soluble, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Protocol 2: Synthesis of 2-Thioether-6,7-difluoroquinazolines

Thiols are excellent nucleophiles, especially after deprotonation to the corresponding thiolate.[13] This reaction provides access to a variety of sulfur-linked quinazoline derivatives.

  • Reagents & Equipment:

    • 2-Chloro-6,7-difluoroquinazoline (1.0 eq)

    • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

    • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 eq)

    • Solvent: Anhydrous DMF or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar)

  • Step-by-Step Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate anion.

    • Add a solution of 2-Chloro-6,7-difluoroquinazoline (1.0 eq) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.[6]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-6 hours).

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions
Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemperature (°C)Typical Time (h)
Amines AnilineDIPEA, K₂CO₃i-PrOH, DMF80 - 1204 - 12
Thiols ThiophenolNaH, K₂CO₃DMF, THF0 to RT2 - 6
Alcohols PhenolNaH, K₂CO₃DMF, THFRT to 806 - 24

Product Characterization

Confirmation of the successful substitution and purity of the final product is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic shifts for the protons on the quinazoline core and the newly introduced substituent. ¹⁹F NMR can confirm the presence of the two fluorine atoms, and ¹³C NMR will verify the carbon framework.

  • Mass Spectrometry (MS): LC-MS is used to monitor the reaction and confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass for elemental composition confirmation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion - Insufficient temperature.- Base is too weak or degraded.- Nucleophile is not reactive enough.- Inactive catalyst (if used).- Increase reaction temperature.- Use a stronger base (e.g., NaH for alcohols/thiols).- Use fresh, high-purity reagents.- Consider using a catalyst (e.g., Pd-based for certain couplings).
Multiple Products - Reaction at other positions (unlikely for this substrate).- Di-substitution or side reactions of the nucleophile.- Degradation of starting material or product.- Lower the reaction temperature.- Use a milder base.- Reduce reaction time.- Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Purification - Product and starting material have similar polarity.- Presence of highly polar byproducts.- Push the reaction to full conversion to eliminate starting material.- Optimize the solvent system for column chromatography.- Consider an acidic or basic wash during work-up to remove impurities.

References

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  • Dotsenko, V. V., et al. (2018). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[2][10][14]triazino[2,3-c]-quinazolin-2-one Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of Thiols. Available at: [Link]

  • Google Patents. (n.d.). US20160200688A1 - Process of Preparing a Quinazoline Derivative.
  • Chemistry Steps. (2021). Reactions of Thiols. Available at: [Link]

  • Samieh, S. A., et al. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Asian Journal of Textile. Available at: [Link]

  • Knight, J. R. (2017). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. Available at: [Link]

Sources

Application

Application Note: Regioselective C4-Amination of 2,4-Dichloro-6,7-difluoroquinazoline

Scope and Strategic Overview This application note details the protocol for the regioselective C4-amination of the quinazoline core. While the prompt references "2-Chloro-6,7-difluoroquinazoline," in drug development (sp...

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Strategic Overview

This application note details the protocol for the regioselective C4-amination of the quinazoline core. While the prompt references "2-Chloro-6,7-difluoroquinazoline," in drug development (specifically for EGFR inhibitors like Gefitinib or Afatinib analogs), this moiety is almost exclusively synthesized via the Nucleophilic Aromatic Substitution (


)  of the 2,4-dichloro-6,7-difluoroquinazoline  precursor.

The objective is to selectively install an amine at the C4 position while preserving the chlorine at C2 for subsequent functionalization, yielding the 4-amino-2-chloro-6,7-difluoroquinazoline scaffold.

Critical Design Parameters
  • Regioselectivity: The C4 position is kinetically favored over C2.[1] However, the presence of electron-withdrawing fluorines at C6/C7 significantly increases the electrophilicity of the entire ring system compared to 6,7-dimethoxy analogs, increasing the risk of over-reaction (bis-amination).

  • Kinetic Control: Strict temperature management is required to prevent C2 substitution.

  • Base Selection: Non-nucleophilic bases (DIPEA) are preferred to prevent side reactions.

Mechanistic Grounding

The quinazoline ring contains two electrophilic sites: C2 and C4. Regioselectivity is governed by the electronic disparity between these positions.

Electronic Bias (The "Why")
  • LUMO Distribution: DFT calculations indicate a higher LUMO coefficient at C4 compared to C2, making C4 more susceptible to nucleophilic attack [1].[2][3]

  • Inductive Effect: The Nitrogen at position 3 (N3) exerts a stronger inductive pull on C4 than N1 does on C2, creating a larger partial positive charge (

    
    ) at C4.
    
  • Transition State Energy: The transition state for C4 attack has a lower activation energy (

    
    ) than that of C2, allowing for kinetic resolution  at lower temperatures.
    
Pathway Diagram

The following diagram illustrates the competing pathways. We target the "Kinetic Product" (Path A).

ReactionPathway Start 2,4-Dichloro-6,7-difluoroquinazoline TS_C4 TS: C4-Attack (Lower Ea) Start->TS_C4  Amine, < 20°C   TS_C2 TS: C2-Attack (Higher Ea) Start->TS_C2  Amine, > 60°C   Prod_C4 TARGET: 4-Amino-2-chloro (Kinetic Product) TS_C4->Prod_C4 Prod_C2 Impurity: 2-Amino-4-chloro (Thermodynamic Product) TS_C2->Prod_C2 Prod_Bis Impurity: 2,4-Diamino (Over-reaction) Prod_C4->Prod_Bis  Excess Amine / Heat  

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution. Path A (Green) is the target workflow.

Experimental Protocol

Target Reaction:

  • Substrate: 2,4-Dichloro-6,7-difluoroquinazoline (1.0 eq)

  • Nucleophile: Aniline or Aliphatic Amine (0.95 - 1.05 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Step-by-Step Methodology
Phase 1: Preparation
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.

  • Solvent Charging: Dissolve 2,4-dichloro-6,7-difluoroquinazoline in IPA (10 volumes). Note: IPA is preferred over DMF as it often allows the product to precipitate directly as a solid, simplifying isolation.

  • Thermal Control: Cool the solution to 0°C – 5°C .

    • Critical: Do not proceed until the internal temperature is stable. The difluoro-substitution makes the ring highly reactive; starting at room temperature can lead to 5-10% bis-amination immediately.

Phase 2: Reaction (The "Slow Addition" Protocol)
  • Reagent Mixing: In a separate vessel, mix the Amine (1.0 eq) and DIPEA (1.2 eq) in IPA (2 volumes).

  • Controlled Addition: Add the Amine/Base solution to the quinazoline solution dropwise over 60 minutes .

    • Rate: Maintain internal temperature

      
       throughout addition.
      
  • Digestion: After addition, allow the reaction to warm to 20°C (Room Temp) and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: Starting Material < 1.0%.

    • Bis-impurity limit: < 2.0%.[4]

Phase 3: Workup and Isolation
  • Precipitation: If the product precipitates, cool to 0°C for 1 hour to maximize yield. Filter the solids.

  • Washing: Wash the cake with cold IPA (

    
     volumes) followed by cold water (
    
    
    
    volumes) to remove DIPEA salts.
  • Drying: Vacuum dry at 45°C to constant weight.

Experimental Workflow Diagram

Workflow Setup Setup: 2,4-Dichloro-SM in IPA (10V) @ 0°C Add Addition: Amine + DIPEA Dropwise (60 min) Setup->Add React Reaction: Warm to 20°C Stir 2-4 hrs Add->React IPC IPC: HPLC Check SM < 1%? React->IPC IPC->React No (Extend Time) Quench Isolation: Cool to 0°C Filter Solids IPC->Quench Yes Wash Wash: Cold IPA -> Water Quench->Wash

Figure 2: Operational workflow for the batch synthesis of 4-amino-2-chloro-6,7-difluoroquinazoline.

Optimization & Troubleshooting Data

The following data summarizes the impact of solvent and temperature on the Regiomeric Ratio (C4:C2) and Bis-amination.

VariableConditionC4 : C2 RatioBis-Product %Recommendation
Solvent Isopropanol (IPA) 98 : 2 < 1% Preferred (Product precipitates)
SolventDMF92 : 85 - 8%Avoid (Homogeneous phase promotes over-reaction)
SolventTHF95 : 52 - 4%Acceptable, but difficult salt removal
Temp 0°C

20°C
> 99 : 1 < 0.5% Optimal Kinetic Control
Temp60°C (Heating)85 : 15> 15%FAILED (Loss of selectivity)
Stoichiometry 1.0 eq Amine-< 1%Ideal
Stoichiometry> 1.2 eq Amine-> 10%Critical Failure Mode
Troubleshooting Guide
  • High Bis-Amination: Usually caused by local excesses of amine during addition. Solution: Increase stirring speed and dilute the amine feed further. Ensure temperature stays

    
     during addition.
    
  • Stalled Reaction: If SM remains > 5% after 4 hours, add 0.05 eq of amine. Do not heat.

  • Hydrolysis (4-OH impurity): Caused by wet solvent. Use anhydrous IPA or MeCN.

References

  • Barbosa, M. L. C., et al. (2024).[5] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.[2] [Link]

  • Knesl, P., et al. (2006). Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib.[6] Molecules, 11(4), 286-297. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 4-Amino-6,7-difluoroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthetic strategies for preparing 4-amino-6,7-difluoroquinazoline derivatives, a class of compounds with significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic strategies for preparing 4-amino-6,7-difluoroquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for targeted cancer therapies. The methodologies presented herein are based on established chemical principles and supported by peer-reviewed literature, providing a robust framework for the synthesis and future exploration of this important scaffold.

Introduction: The Significance of the 4-Amino-6,7-difluoroquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2][3] The 4-aminoquinazoline framework, in particular, is a well-established pharmacophore for inhibitors of various protein kinases.[4][5] The introduction of fluorine atoms at the 6- and 7-positions of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, making 6,7-difluoro-substituted derivatives attractive candidates for drug development.

This guide will provide a detailed, step-by-step approach to the synthesis of 4-amino-6,7-difluoroquinazoline derivatives, starting from commercially available precursors.

Overall Synthetic Strategy

The most common and efficient synthetic route to 4-amino-6,7-difluoroquinazoline derivatives proceeds through a three-stage process. This strategy offers a modular approach, allowing for the facile introduction of diverse amino functionalities at the 4-position in the final step.

Synthetic_Workflow A Starting Material (2-Amino-4,5-difluorobenzoic acid) B Stage 1: Cyclization (Formation of Quinazolinone Core) A->B Formamide or Acetic Anhydride/Ammonia C Intermediate 1 (6,7-Difluoroquinazolin-4(3H)-one) B->C D Stage 2: Chlorination (Activation of C4 Position) C->D POCl3 or SOCl2 E Intermediate 2 (4-Chloro-6,7-difluoroquinazoline) D->E F Stage 3: Amination (SNAr) (Introduction of Amino Group) E->F Amine (R-NH2) G Final Product (4-Amino-6,7-difluoroquinazoline Derivative) F->G SNAr_Mechanism cluster_0 SNAr Mechanism at C4 Reactants 4-Chloro-6,7-difluoroquinazoline + R-NH2 Transition_State Meisenheimer-like Intermediate Reactants->Transition_State Nucleophilic Attack Products 4-Amino-6,7-difluoroquinazoline Derivative + Cl- Transition_State->Products Loss of Leaving Group (Cl-)

Sources

Application

Preparation of 6,7-difluoroquinazoline-2,4-dione intermediates

Application Note & Detailed Protocols Strategic Synthesis of 6,7-Difluoroquinazoline-2,4-dione: A Guide to Key Intermediates and Cyclization Methodologies Abstract The 6,7-difluoroquinazoline-2,4-dione scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Strategic Synthesis of 6,7-Difluoroquinazoline-2,4-dione: A Guide to Key Intermediates and Cyclization Methodologies

Abstract

The 6,7-difluoroquinazoline-2,4-dione scaffold is a privileged pharmacophore in modern drug discovery, forming the core of molecules targeting a range of biological systems, including bacterial topoisomerases and various receptor families.[1][2] Its synthesis, while conceptually straightforward, requires careful selection of intermediates and reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of two robust synthetic routes for the preparation of 6,7-difluoroquinazoline-2,4-dione, starting from the key intermediate, 2-amino-4,5-difluorobenzoic acid. We detail a classic urea-mediated thermal cyclization and a highly efficient phosgene-equivalent-based method. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower effective troubleshooting and optimization.

Introduction: The Quinazolinedione Core

The quinazoline-2,4-dione ring system is a recurring motif in medicinal chemistry, valued for its rigid structure and hydrogen bonding capabilities.[2][3][4] The introduction of fluorine atoms at the 6 and 7 positions can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. The preparation of this key intermediate is therefore a critical first step in the synthesis of numerous advanced pharmaceutical candidates.[1]

This guide focuses on the final two stages of the synthesis: the preparation of the essential 2-amino-4,5-difluorobenzoic acid precursor and its subsequent cyclization to the target dione.

Overall Synthetic Workflow

The synthesis is approached as a two-part process. The first part involves the formation of the substituted anthranilic acid, which serves as the foundational building block. The second part is the critical cyclization step to form the bicyclic quinazolinedione system.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization cluster_2 Analysis A Substituted Difluorobenzene B 2-Amino-4,5-difluorobenzoic Acid (Intermediate 1) A->B Multi-step process (e.g., nitration, reduction) C 6,7-Difluoroquinazoline-2,4-dione (Final Product) B->C Cyclization Reagent (e.g., Urea or Triphosgene) D Purification & Characterization (HPLC, NMR, MS) C->D

Caption: High-level workflow for the synthesis of 6,7-difluoroquinazoline-2,4-dione.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4,5-difluorobenzoic Acid

The most common precursor for the target dione is 2-amino-4,5-difluorobenzoic acid.[5][6] While commercially available, its synthesis from more fundamental starting materials is often required for large-scale campaigns. A common route involves the Sandmeyer-type reaction on a difluoroaniline derivative or multi-step functional group transformations. For the purpose of this guide, we will assume the starting availability of 3,4-difluoroaniline for a representative synthesis.

Mechanistic Rationale

The synthesis of substituted anthranilic acids often involves a sequence of reactions to correctly install the amine and carboxylic acid groups in an ortho relationship. One established method proceeds through an isatin intermediate, which is then oxidatively cleaved.[7][8] This approach ensures the correct regiochemistry.

Experimental Protocol: Synthesis of 2-Amino-4,5-difluorobenzoic acid from 4,5-Difluoro-1H-indole-2,3-dione (4,5-Difluoroisatin)

This protocol outlines the oxidative cleavage of 4,5-difluoroisatin, a common precursor.

Materials

Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Notes
4,5-Difluoroisatin183.11 g/mol 10.0 g54.6Starting Material
Sodium Hydroxide (1 M aq.)40.00 g/mol 120 mL120Base
Hydrogen Peroxide (30% w/w)34.01 g/mol 12.4 mL121Oxidant
Hydrochloric Acid (conc.)36.46 g/mol As needed-For acidification
Sodium Sulfite126.04 g/mol As needed-To quench peroxide
Ethyl Acetate-200 mL-Extraction Solvent
Deionized Water-500 mL-

Procedure

  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend 4,5-difluoroisatin (10.0 g, 54.6 mmol) in 1 M aqueous sodium hydroxide solution (120 mL).

  • Oxidation: Cool the dark-red mixture in an ice bath to 0-5 °C. Add 30% hydrogen peroxide (12.4 mL) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The color should lighten to a pale orange or yellow. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Quenching: Cool the reaction mixture again in an ice bath and cautiously add a saturated solution of sodium sulfite until a negative test result is obtained with peroxide test strips.

  • Acidification & Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid to the reaction mixture. A precipitate will begin to form. Continue adding acid until the pH of the solution is approximately 2-3.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield 2-amino-4,5-difluorobenzoic acid as a light tan powder.

Expected Yield: 80-90%. Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity before proceeding.[5][9][10]

Part 2: Cyclization to 6,7-Difluoroquinazoline-2,4-dione

This section details two reliable methods for the crucial ring-closing step. The choice of method often depends on available equipment, scale, and safety considerations.

Method A: Urea-Mediated Thermal Cyclization

This is a classical, cost-effective method that avoids highly toxic reagents. It proceeds by the thermal decomposition of urea into isocyanic acid, which then reacts with the anthranilic acid.

4.1.1. Mechanistic Principle

The reaction involves the nucleophilic attack of the amino group of the anthranilic acid onto isocyanic acid (formed in situ from urea), creating a ureido intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl, followed by dehydration, yields the final dione product.[11][12]

G cluster_0 Mechanism: Urea Fusion Urea H₂N-CO-NH₂ Isocyanic_Acid HN=C=O Urea->Isocyanic_Acid Heat (Δ) Ammonia NH₃ Urea->Ammonia Anthranilic_Acid 2-Amino-4,5-difluoro- benzoic acid Intermediate Ureido-benzoic acid intermediate Anthranilic_Acid->Intermediate + HN=C=O Product 6,7-Difluoroquinazoline- 2,4-dione Intermediate->Product Intramolecular Cyclization (-H₂O)

Caption: Simplified mechanism for urea-mediated cyclization.

4.1.2. Experimental Protocol

Materials

Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Notes
2-Amino-4,5-difluorobenzoic acid173.12 g/mol 5.0 g28.9Starting Material
Urea60.06 g/mol 8.7 g1455 equivalents
Dowtherm A (or Sand)-As needed-High-temp heat bath

Procedure

  • Setup: Place urea (8.7 g, 145 mmol) in a 100 mL round-bottomed flask. Heat the flask in a sand bath or a suitable high-temperature heating mantle to approximately 140-150 °C until the urea melts into a clear liquid.

  • Addition of Reactant: Carefully add the 2-amino-4,5-difluorobenzoic acid (5.0 g, 28.9 mmol) to the molten urea in portions over 10 minutes. The mixture will effervesce (release of ammonia).

  • Reaction: Increase the temperature of the bath to 180-190 °C and maintain for 3-4 hours. The mixture will solidify as the reaction progresses.

  • Work-up: Allow the flask to cool to room temperature. The solid mass may be difficult to remove; it can be broken up carefully with a spatula.

  • Purification:

    • Add 50 mL of 1 M sodium hydroxide solution to the flask and heat to boiling to dissolve the product.

    • Filter the hot solution to remove any insoluble byproducts.

    • Allow the filtrate to cool to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2.

    • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 80 °C.

Expected Yield: 65-75%.

Method B: Triphosgene-Mediated Cyclization

This method offers higher yields and often cleaner reactions at lower temperatures. However, it requires stringent safety protocols due to the in-situ generation of phosgene. This procedure must be performed in a certified, high-performance chemical fume hood by trained personnel.

4.2.1. Causality and Safety

Triphosgene, a stable solid, decomposes into three molecules of highly toxic phosgene gas upon heating or in the presence of a catalyst.[13] Phosgene is a potent respiratory toxin with delayed effects.[14][15] All handling must be done with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, and access to an emergency shower and eyewash station is mandatory.[16][17][18] A phosgene detection system or badge is highly recommended.[14]

The reaction proceeds by converting the anthranilic acid into an intermediate isocyanatobenzoyl chloride, which rapidly undergoes intramolecular cyclization to form the dione. This pathway is often more efficient than the thermal urea method.

4.2.2. Experimental Protocol

Materials

Reagent/MaterialMolecular Wt.QuantityMoles (mmol)Notes
2-Amino-4,5-difluorobenzoic acid173.12 g/mol 5.0 g28.9Starting Material
Triphosgene296.75 g/mol 3.4 g11.50.4 equivalents
Dioxane (anhydrous)88.11 g/mol 100 mL-Solvent
Triethylamine101.19 g/mol 6.5 mL46.2Base (1.6 eq)

Procedure

  • Inert Atmosphere Setup: Assemble an oven-dried 250 mL three-necked flask with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel. The outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene.

  • Reagent Addition: Under a positive flow of inert gas, charge the flask with 2-amino-4,5-difluorobenzoic acid (5.0 g, 28.9 mmol) and anhydrous dioxane (100 mL).

  • Formation of Isocyanate: In a separate dry flask, dissolve triphosgene (3.4 g, 11.5 mmol) in 20 mL of anhydrous dioxane. Add this solution to the dropping funnel. Add the triphosgene solution dropwise to the stirred suspension of the acid over 30 minutes at room temperature.

  • Cyclization: After the addition is complete, slowly add triethylamine (6.5 mL, 46.2 mmol) dropwise. An exothermic reaction may be observed.

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 80 °C.

Expected Yield: >90%.

Purification and Final Characterization

The crude product from either method can be further purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water.

Data Summary for 6,7-Difluoroquinazoline-2,4-dione

PropertyExpected Value
Molecular Formula C₈H₄F₂N₂O₂
Molecular Weight 198.13 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~11.5 (s, 1H, NH), ~11.2 (s, 1H, NH), ~7.6 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H)
¹⁹F NMR (DMSO-d₆) Two distinct signals in the aromatic region, consistent with the substitution pattern.
Mass Spec (ESI-) [M-H]⁻ at m/z 197.0
Purity (HPLC) >98% after recrystallization

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield (Urea Method) - Temperature too low or reaction time too short.- Incomplete mixing of solids.- Ensure temperature is maintained at 180-190 °C.- Extend reaction time to 5-6 hours.- Use a mechanical stirrer if possible for better mixing.
Incomplete Reaction (Triphosgene) - Moisture in reagents or solvent.- Insufficient base to drive cyclization.- Use freshly dried, anhydrous solvents and reagents.- Ensure all glassware is thoroughly oven-dried.- Add a slight excess of triethylamine.
Product is Dark/Discolored - Thermal decomposition at high temperatures (Urea method).- Side reactions.- Do not exceed the recommended reaction temperature.- Purify the crude product by recrystallization with activated charcoal.
Multiple Spots on TLC - Incomplete reaction.- Formation of polymeric or dimeric byproducts.[19]- Confirm reaction completion before work-up.- Purify via column chromatography if recrystallization is ineffective.

Conclusion

The synthesis of 6,7-difluoroquinazoline-2,4-dione can be achieved reliably through multiple pathways. The urea fusion method represents a classic, scalable, and safer approach, while the triphosgene-mediated cyclization offers superior yield and reaction efficiency at the cost of requiring specialized handling protocols. Both methods, when executed with care, provide access to this critical building block for advanced drug discovery programs. The choice of protocol should be guided by the scale of the synthesis, available safety infrastructure, and desired purity profile.

References

  • Al-Obaid, A. M., et al. (2019). Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agents. Molecules, 24(18), 3298. Available from: [Link]

  • ResearchGate (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (2023). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. IJARST. Available from: [Link]

  • Compur Monitors (2025). Phosgene guide. Compur Monitors. Available from: [Link]

  • University of Princeton (n.d.). Phosgene Safety Information. Princeton University Environmental Health & Safety. Available from: [Link]

  • University of New Mexico (n.d.). Phosgene Standard Operating Procedure Template. Environmental Health & Safety. Available from: [Link]

  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Phosgene. NJ.gov. Available from: [Link]

  • Kerns, R. J., et al. (2018). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. Available from: [Link]

  • International Labour Organization (n.d.). International Chemical Safety Cards (ICSC) 0007 - PHOSGENE. ILO. Available from: [Link]

  • Journal of Chemical Research (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Royal Society of Chemistry. Available from: [Link]

  • Kuran, B., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 72(4), 685-692. Available from: [Link]

  • Google Patents (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
  • ResearchGate (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Request PDF. Available from: [Link]

  • MDPI (2024). Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1914. Available from: [Link]

  • Organic Syntheses (2001). 2-Amino-3-fluorobenzoic acid. Org. Synth., 78, 23. Available from: [Link]

  • Google Patents (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 1), 73-80. Available from: [Link]

  • National Analytical Corporation (n.d.). 2-Amino-4,5-difluorobenzoic acid 98%. TradeIndia. Available from: [Link]

  • ResearchGate (2018). Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Molecules (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]

  • American Elements (n.d.). 2-Amino-4,5-difluorobenzonitrile. American Elements. Available from: [Link]

  • PubMed (2010). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Journal of Medicinal Chemistry. Available from: [Link]

  • Fengchen Group (n.d.). 6,7-Dimethoxyquinazoline-2,4-dione CAS 28888-44-0. Fengchen Group. Available from: [Link]

  • IUCr Journals (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData. Available from: [Link]

  • Freie Universität Berlin (2021). Novel synthetic pathway for the production of phosgene. Refubium. Available from: [Link]

  • PubMed Central (2021). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. Scientific Reports. Available from: [Link]

  • PubChem (n.d.). 2-Amino-4,5-difluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate (2014). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • PubMed Central (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Pharmaceuticals. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amination of 2-Chloro-6,7-difluoroquinazoline

Welcome to the technical support center for the amination of 2-Chloro-6,7-difluoroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 2-Chloro-6,7-difluoroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical reaction. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields. We will explore the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with a deeper understanding of the chemistry at play.

Understanding the Reaction: A Tale of Two Pathways

The amination of 2-Chloro-6,7-difluoroquinazoline is a versatile transformation for synthesizing a core scaffold found in numerous biologically active molecules, including kinase inhibitors.[1] The success of this reaction hinges on understanding the two primary mechanistic pathways available:

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, the amine directly attacks the electron-deficient carbon atom bonded to the chlorine. The quinazoline ring, particularly with the electron-withdrawing effects of the two fluorine atoms and the ring nitrogens, is highly activated for this type of reaction. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond using a palladium catalyst, a phosphine ligand, and a base.[4] This method is exceptionally broad in scope and often succeeds where traditional SNAr reactions fail, especially with less reactive amines or aryl halides.[4][5]

The choice between these pathways depends on the nucleophilicity of your amine, steric hindrance, and the desired reaction conditions (e.g., temperature, tolerance of functional groups).

cluster_0 Reaction Pathways Start 2-Chloro-6,7-difluoroquinazoline + Amine SNAr SNA_r Pathway (Direct Attack) Start->SNAr Strong Nucleophile High Temperature BH Buchwald-Hartwig (Pd-Catalyzed) Start->BH Pd Catalyst/Ligand Base Product 2-Amino-6,7-difluoroquinazoline Derivative SNAr->Product BH->Product cluster_snar SNA_r Troubleshooting cluster_bh Buchwald-Hartwig Troubleshooting LowYield Problem: Low or No Conversion Pathway Which Pathway? LowYield->Pathway SNAr SNA_r Pathway->SNAr BH Buchwald-Hartwig Pathway->BH Temp Increase Temperature SNAr->Temp Inert Ensure Inert Atmosphere BH->Inert Base Add Tertiary Amine Base Temp->Base Solvent Switch to Polar Aprotic Solvent Base->Solvent Ligand Screen Ligands (e.g., XPhos) Inert->Ligand BaseBH Optimize Base (e.g., NaOtBu) Ligand->BaseBH Catalyst Use a Robust Pre-catalyst BaseBH->Catalyst

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I'm getting my desired product, but it's contaminated with side products. How can I improve selectivity?

Side product formation is a common issue that complicates purification and reduces yield.

A2: Common Side Products & Solutions

  • Hydrolysis Product (2-Hydroxy-6,7-difluoroquinazoline):

    • Causality: This occurs when water acts as a nucleophile, attacking the C2 position. It is more common in SNAr reactions run at high temperatures or in Buchwald-Hartwig reactions if the base (like an alkoxide) contains residual water or hydroxide.

    • Solution:

      • Use Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. [6] 2. Base Selection: In Buchwald-Hartwig reactions, using a carbonate base (e.g., Cs₂CO₃) can sometimes minimize hydrolysis compared to alkoxides. [7]

  • Di-amination (if another reactive site exists):

    • Causality: While 2-Chloro-6,7-difluoroquinazoline has only one chloro group, this can be an issue in related di-halo substrates. The mono-aminated product can sometimes be more reactive than the starting material, leading to a second amination.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine, but avoid a large excess. [6] 2. Slow Addition: Add the amine slowly to the reaction mixture to maintain its low concentration. [8] 3. Lower Temperature: Running the reaction at a lower temperature can increase selectivity. [8]

  • Aryl Homocoupling (Buchwald-Hartwig):

    • Causality: A side reaction where two molecules of the quinazoline couple to form a bi-quinazoline species. This can happen if the reductive elimination step is slow compared to side reactions of the palladium intermediate.

    • Solution:

      • Optimize Ligand: The right ligand can promote the desired C-N bond formation and suppress homocoupling.

      • Order of Addition: Pre-complexing the palladium source with the phosphine ligand before adding the quinazoline substrate can sometimes minimize this side reaction. [9]

Frequently Asked Questions (FAQs)

Q: Which amine should I use: a free base or a salt (e.g., hydrochloride)? A: Always use the free base of the amine. If you only have the salt, you must neutralize it first by performing an extraction with a base (like aqueous NaHCO₃ or NaOH) and an organic solvent, then drying the organic layer. Alternatively, you can add an extra equivalent of the base used in your reaction to neutralize the salt in situ.

Q: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. [6][10]A typical TLC system would be ethyl acetate/hexane. The product will be more polar than the starting 2-chloroquinazoline.

Q: My product is difficult to purify. Any suggestions? A:

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient of ethyl acetate in hexane or dichloromethane in methanol. [11]2. Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can yield highly pure material. [10][12]3. Acid-Base Extraction: If your product contains a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.

Recommended Experimental Protocols

These are starting-point protocols. Optimization will likely be necessary for your specific amine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Start 1. Add 2-Chloro-6,7-difluoroquinazoline and solvent (e.g., Isopropanol) to flask. Amine 2. Add amine (1.2 eq) and tertiary base (e.g., DIPEA, 1.5 eq). Start->Amine Heat 3. Heat to reflux (e.g., 80-120 °C) under N2 atmosphere. Amine->Heat Monitor 4. Monitor by TLC/LC-MS until starting material is consumed. Heat->Monitor Workup 5. Cool, concentrate solvent, and perform aqueous workup. Monitor->Workup Purify 6. Purify by column chromatography or recrystallization. Workup->Purify

Caption: General workflow for an SNAr amination protocol.

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-Chloro-6,7-difluoroquinazoline (1.0 eq).

  • Add a suitable solvent such as isopropanol or dioxane (approx. 0.1 M concentration). [13]3. Add the desired amine (1.1 - 1.5 eq).

  • Heat the mixture to reflux and stir for 6-24 hours. [13]5. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%). [8]2. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. [6]3. Add the base (e.g., NaOt-Bu, 1.5 eq) and 2-Chloro-6,7-difluoroquinazoline (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. [6]9. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by silica gel chromatography.

Table 1: Comparison of Typical Reaction Parameters

ParameterSNAr AminationBuchwald-Hartwig Amination
Catalyst NonePd Pre-catalyst (1-5 mol%)
Ligand NonePhosphine Ligand (e.g., XPhos, BINAP)
Base Optional (e.g., DIPEA, Et₃N)Required (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
Solvent Isopropanol, Dioxane, DMF, DMSOToluene, Dioxane, THF
Temperature 80 - 150 °C80 - 110 °C
Atmosphere Nitrogen recommendedInert (Argon or Nitrogen) is critical
Key Challenge Requires high temperature; amine must be sufficiently nucleophilicAir/moisture sensitivity; cost of catalyst/ligand
References
  • Abbott, A. et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 489. [Link]

  • Egu, M. O., et al. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. International Journal of Chemistry and Materials Research. [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory activity of novel 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

  • Su, M., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1078(1), 012053. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Zaytsev, A., et al. (2016). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 21(10), 1367. [Link]

Sources

Optimization

Regioselectivity issues in 2,4-dichloro-6,7-difluoroquinazoline substitution

Here is the comprehensive technical support guide for 2,4-dichloro-6,7-difluoroquinazoline . Subject: Troubleshooting Regioselectivity & Stability in Reactions Document ID: TS-QZ-67DF-001 Author: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 2,4-dichloro-6,7-difluoroquinazoline .

Subject: Troubleshooting Regioselectivity & Stability in


 Reactions
Document ID:  TS-QZ-67DF-001
Author:  Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hot Ring" Challenge

Welcome to the support hub for 2,4-dichloro-6,7-difluoroquinazoline . If you are transitioning from working with the 6,7-dimethoxy analog (Gefitinib intermediate) to this 6,7-difluoro scaffold, you must adjust your protocols.

The Core Difference: Unlike the electron-donating methoxy groups, the fluorine atoms at C6 and C7 are strongly electron-withdrawing (Inductive effect,


).[1] This dramatically lowers the LUMO energy of the quinazoline ring, making it significantly more electrophilic.

The Consequence:

  • Hyper-Reactivity: The C4-chloride is exceptionally labile.[1]

  • Narrowed Selectivity Window: The reactivity gap between C4 and C2 is smaller than in non-fluorinated analogs, leading to frequent bis-substitution (over-reaction).

  • Hydrolysis Sensitivity: The C4 position is prone to rapid hydrolysis by trace moisture, forming the inactive quinazolinone.

Reactivity Mapping & Mechanism

To control the reaction, you must visualize the electrophilic landscape. The following diagram illustrates the hierarchy of reactivity and the competing pathways.

ReactivityMap cluster_legend Reactivity Hierarchy Start 2,4-Dichloro-6,7- difluoroquinazoline C4_Sub Product A: 4-Substituted-2-chloro (Kinetic Product) Start->C4_Sub Path 1: Nucleophile (1.0 eq) Low Temp (-10°C to 0°C) Non-polar Solvent Bis_Sub Product B: 2,4-Disubstituted (Over-reaction) Start->Bis_Sub Path 4: Uncontrolled Exotherm Hydrolysis Side Product C: 2-Chloro-4-hydroxy (Dead End) Start->Hydrolysis Path 2: Trace H2O Wet Solvent/Base C4_Sub->Bis_Sub Path 3: Excess Nuc. High Temp (>RT) Polar Solvent C4 > C2 >> C6/C7 C4 > C2 >> C6/C7

Caption: Figure 1. Electrophilic hierarchy. Path 1 is the desired route. Path 3 represents the most common failure mode due to the "Hot Ring" activation by fluorine.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing significant amounts of 2,4-disubstituted product (Bis-substitution)."

Diagnosis: The 6,7-difluoro substitution activates the C2 position. If you run this at Room Temperature (RT) or use a polar aprotic solvent (DMF, DMSO), the nucleophile will attack C4 and then immediately attack C2 before the reaction is quenched.

Corrective Actions:

  • Temperature Control: Cool the reaction to -10°C or 0°C . Do not warm to RT until TLC confirms C4 consumption.

  • Solvent Switch: Switch from polar solvents (DMF, DMAc) to DCM (Dichloromethane) or THF . Non-polar solvents stabilize the transition state for C4 substitution while suppressing the harder-to-access C2 substitution.[1]

  • Stoichiometry: Use a slight deficit of nucleophile (0.95 eq ) rather than an excess.

Issue 2: "My product contains a 'spot' that doesn't move on TLC (Hydrolysis)."

Diagnosis: You have formed 6,7-difluoro-2-chloro-4(3H)-quinazolinone .[1] The C4-Cl bond in this molecule is so electron-deficient that it reacts with atmospheric moisture or wet solvents.[1]

Corrective Actions:

  • Dry Solvents: Use anhydrous THF/DCM.

  • Base Selection: Avoid hygroscopic bases like KOH or NaOH. Use DIEA (Diisopropylethylamine) or anhydrous

    
     .
    
  • Quench Protocol: Do not use an aqueous workup if possible. Filter off the salt and evaporate. If aqueous wash is needed, keep it cold and fast.

Issue 3: "The reaction is sluggish at C2 (Second Substitution)."

Diagnosis: Once C4 is substituted with an amine (forming an amidine-like system), the ring becomes electron-rich, deactivating the C2-Cl.[1] While the fluorines help, you still need energy to push the second displacement.

Corrective Actions:

  • Solvent Switch: Now you need heat and polarity. Switch to n-Butanol , DMF , or DMSO .

  • Acid Catalysis: If using a weak nucleophile (like an aniline), add catalytic HCl or TFA . Protonating the N1/N3 nitrogen reactivates the ring for

    
     at C2.
    

Validated Experimental Protocols

Protocol A: Selective C4-Substitution (The "Cold & Dry" Method)

Target: Mono-substitution of 2,4-dichloro-6,7-difluoroquinazoline.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2,4-dichloro-6,7-difluoroquinazoline (1.0 eq) in anhydrous DCM (10 mL/mmol) .

  • Cooling: Cool the solution to -10°C (Ice/Salt bath).

  • Base: Add DIEA (1.1 eq) . Note: If using an aliphatic amine, the amine itself can act as the base if 2.0 eq are used, but DIEA is safer to prevent bis-substitution.

  • Addition: Add the Nucleophile (0.95 - 1.0 eq) dropwise over 30 minutes. Crucial: Fast addition causes local heating and bis-substitution.[1]

  • Monitor: Stir at -10°C for 1-2 hours. Check TLC.

  • Workup: Wash with cold water, dry over

    
    , and concentrate in vacuo at <40°C.
    
Protocol B: Sequential C2-Substitution

Target: Displacing the final chlorine.[1]

  • Solvent: Dissolve the C4-substituted intermediate in 2-Propanol (IPA) or DMSO .[1]

  • Reagents: Add Nucleophile (1.2 - 1.5 eq) and TFA (0.1 eq) (if using aniline) or

    
      (if using aliphatic amine).
    
  • Conditions: Heat to 80-100°C for 4-12 hours.

  • Workup: Pour into ice water. The product usually precipitates.

Data Comparison: Solvent Effects

The choice of solvent dictates the Regioselectivity Index (RI = Yield C4 / Yield Bis).

SolventDielectric ConstantReaction TempRegioselectivity (C4:Bis)Recommendation
DCM 8.9-10°C>98:2 Highly Recommended for Step 1
THF 7.50°C95:5Good alternative
Acetonitrile 37.5RT80:20Risky (Bis-sub likely)
DMF 36.7RT60:40Avoid for Step 1
IPA 18.0RefluxN/ARecommended for Step 2

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC Q1 Is the Starting Material (SM) consumed? Start->Q1 Q2 Is there a spot with lower Rf than Product? Q1->Q2 Yes Result_Slow Issue: Low Reactivity Fix: Check SM quality (hydrolyzed?) Q1->Result_Slow No Q3 Is there a spot with higher Rf than Product? Q2->Q3 No Result_Hydrolysis Issue: Hydrolysis (C4-OH) Fix: Dry solvent, anhydrous base Q2->Result_Hydrolysis Yes (Broad spot) Result_Bis Issue: Bis-Substitution Fix: Lower Temp, Slower Addition Q3->Result_Bis Yes Result_Good Success: Clean Mono-sub Q3->Result_Good No

Caption: Figure 2. Diagnostic workflow for analyzing crude reaction mixtures of 2,4-dichloro-6,7-difluoroquinazoline.

References

  • Barbosa, M. L. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules , 29(24), 6021.[2] Retrieved from [Link]

  • Si, Y.-X., et al. (2020).[3] Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters , 22, 9086-9090.[3] Retrieved from [Link] (Context on fluorinated intermediate reactivity).

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link] (QM analysis of C4 vs C2 selectivity).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of 6,7-Difluoro vs. 6,7-Dimethoxy Quinazolines

Introduction: The Quinazoline Scaffold and the Imperative of Metabolic Stability The quinazoline core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and versatile sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative of Metabolic Stability

The quinazoline core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a cornerstone for the development of numerous therapeutic agents, most notably in oncology with the advent of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1] However, the journey from a potent inhibitor to a successful drug is fraught with pharmacokinetic challenges, chief among them being metabolic stability.

Metabolic stability dictates a drug's half-life, its oral bioavailability, and the required dosing regimen. A compound that is rapidly metabolized by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) system in the liver, will be cleared too quickly to exert a therapeutic effect, necessitating higher or more frequent doses that can lead to off-target toxicity.[2]

This guide provides an in-depth comparison of two common substitution patterns on the quinazoline ring: the 6,7-dimethoxy and the 6,7-difluoro motifs. We will explore the fundamental mechanistic differences that govern their metabolic fate, provide supporting evidence from the literature, and present a robust experimental framework for researchers to assess these properties in their own drug discovery programs.

Mechanistic Underpinnings: Why Substituents Dictate Metabolic Fate

The metabolic fate of a quinazoline derivative is not random; it is dictated by its chemical structure and its interaction with metabolic enzymes. For the quinazoline core, the 6 and 7 positions are often key sites for metabolic modification.

The Achilles' Heel of Dimethoxy Quinazolines: O-Demethylation

The 6,7-dimethoxy substitution pattern, while synthetically accessible and present in many early EGFR inhibitors, introduces a significant metabolic liability. Methoxy groups, particularly on electron-rich aromatic systems, are prime targets for oxidative metabolism by CYP enzymes.[3]

The primary metabolic pathway is O-demethylation . In this process, a CYP enzyme (isoforms like CYP1A1 and CYP1A2 have been implicated) oxidizes one of the methyl groups, leading to its cleavage as formaldehyde and the formation of a hydroxyl (phenolic) group.[4] This transformation is often highly regioselective. For instance, studies on the Janus kinase-3 (JAK3) inhibitor, 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (JANEX-1), revealed that it is metabolized preferentially at the 7-position to form the inactive 7-O-demethylated product.[4]

This initial metabolic step is often followed by rapid Phase II conjugation (e.g., glucuronidation or sulfation) of the newly formed hydroxyl group, creating a highly water-soluble metabolite that is efficiently eliminated from the body. This entire cascade results in low metabolic stability and high intrinsic clearance.[5][6]

The Fluorine Shield: A Strategy of Metabolic Blocking

In contrast, the substitution of hydrogen with fluorine at the 6 and 7 positions represents a deliberate and highly effective strategy to enhance metabolic stability.[7][8] This improvement stems from two core principles:

  • Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[9] This inherent strength makes the C-F bond exceptionally resistant to the oxidative cleavage mechanisms employed by CYP enzymes.[10][11][12]

  • Electronic Deactivation: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature reduces the electron density of the quinazoline ring, making it less susceptible to electrophilic attack by the oxidative species within the CYP active site.[10][13]

By placing fluorine atoms at the 6 and 7 positions, medicinal chemists effectively "block" the sites that are most vulnerable in the dimethoxy analogues. This forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule, or it may not find any, resulting in a drastically slower rate of metabolism.[8]

Head-to-Head Comparison: Performance and Liabilities

The choice between these two substitution patterns involves a clear trade-off between synthetic accessibility and pharmacokinetic performance.

Feature6,7-Dimethoxy Quinazolines6,7-Difluoro QuinazolinesMechanistic Rationale
Primary Metabolic Pathway O-Demethylation at C6 and/or C7 positions.[4][6]Aromatic hydroxylation at C6/C7 is blocked. Metabolism is shifted to other parts of the molecule.Methoxy groups are labile "soft spots" for CYP-mediated oxidation.[3] The strong C-F bond is resistant to enzymatic cleavage.[8][9]
Metabolic Stability Low to Moderate. Prone to rapid metabolism.High. Significantly more resistant to metabolism.O-demethylation leads to rapid formation of easily excretable metabolites. Metabolic blocking prevents this primary clearance pathway.[7]
Intrinsic Clearance (CLint) High. Low. Rapid metabolism corresponds to a high rate of clearance by the liver. Slower metabolism results in lower clearance.
Expected Half-life (t½) Short. Long. A direct consequence of the rate of metabolic clearance.
Potential Liabilities Formation of potentially reactive quinone-imine metabolites from the hydroxylated products.Shifting metabolism to other substituents, which may generate unique metabolites. Potential for metabolic defluorination, though less common for aryl fluorides than other fluorinated groups.[1][14]The introduction of a phenol can create new metabolic pathways. Blocking one site can reveal new, previously unseen metabolic vulnerabilities elsewhere.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of novel compounds, the liver microsomal stability assay is the industry-standard method. It is a robust, self-validating system that provides critical data on intrinsic clearance.[2][15]

Objective:

To determine the rate of disappearance of a test compound upon incubation with pooled liver microsomes in the presence of the necessary cofactor, NADPH.

Materials:
  • Test Compounds (6,7-difluoro and 6,7-dimethoxy quinazoline analogues)

  • Positive Control (e.g., Verapamil or Testosterone; a compound with known high clearance)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (or NADPH stock solution)

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching and protein precipitation

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO) at 10 mM.

    • Create an intermediate working solution (e.g., 100 µM) by diluting the stock solution in buffer.

    • Thaw the pooled liver microsomes on ice. Dilute them to a final working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.

  • Incubation Setup (in a 96-well plate):

    • Rationale: This step pre-incubates the enzyme and substrate together at physiological temperature to ensure thermal equilibrium before the reaction starts.

    • To each well, add the liver microsome suspension.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation:

    • Rationale: The metabolic reaction is dependent on the cofactor NADPH. Its addition initiates the enzymatic process.

    • Prepare the NADPH solution.

    • Add the NADPH solution to each well to start the reaction. The 0-minute time point sample is taken immediately after this addition by quenching as described below.

  • Time-Point Sampling & Reaction Termination:

    • Rationale: Sampling at multiple time points allows for the calculation of the rate of disappearance. A cold organic solvent is used to instantly stop the enzymatic reaction and precipitate the microsomal proteins.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Control incubations should be run in parallel: one without NADPH (to assess non-CYP degradation) and one without microsomes (to assess chemical stability).

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well analytical plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

Visualizations: Workflows and Pathways

To better illustrate the concepts described, the following diagrams have been generated.

G cluster_0 Metabolic Pathway: 6,7-Dimethoxy Quinazoline cluster_1 Metabolic Pathway: 6,7-Difluoro Quinazoline A 6,7-Dimethoxy Quinazoline B CYP1A-Mediated O-Demethylation A->B Metabolic 'Soft Spot' C 6-Methoxy-7-Hydroxy Quinazoline B->C D Phase II Conjugation (e.g., UGTs) C->D E Rapid Excretion D->E F 6,7-Difluoro Quinazoline G CYP-Mediated Oxidation Blocked F->G Strong C-F Bond 'Metabolic Shield' H High Metabolic Stability (Parent Compound Persists) G->H prep 1. Reagent Prep (Microsomes, Compound) pre_incub 2. Pre-incubation (37°C, 5 min) prep->pre_incub init 3. Initiate Reaction (Add NADPH) pre_incub->init sample 4. Time-Point Sampling (0, 5, 15, 30, 60 min) init->sample quench 5. Quench Reaction (Cold ACN + IS) sample->quench process 6. Centrifuge & Transfer Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Data Analysis (Calculate t½, CLint) analyze->data

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Conclusion and Future Outlook

This guide provides both the mechanistic rationale and the practical experimental framework for drug development professionals to make informed decisions. The liver microsomal stability assay is a critical first step, yielding quantitative data to validate these design principles. By integrating a deep understanding of metabolic pathways with robust in vitro testing, the path toward developing safer and more effective quinazoline-based therapeutics becomes significantly clearer.

References

  • Park, B.K., Kitteringham, N.R., & O'Neill, P.M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Wong, K.K., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Bioorganic & Medicinal Chemistry, 19(9), 2843-2853. [Link]

  • Wong, K.K., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed, PMID: 21482161. [Link]

  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Journal of Pharmacy and Pharmacology, 3, 535-540. [Link]

  • O'Neill, P.M., et al. (2004). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 47(24), 5969-5977. [Link]

  • Park, B.K. (2001). Metabolism of fluorine-containing drugs. SciSpace. [Link]

  • Park, B.K., Kitteringham, N.R., & O'Neill, P.M. (2001). Metabolism of fluorine-containing drugs. ResearchGate. [Link]

  • Sudbeck, E.A., et al. (2002). CYP1A-mediated metabolism of the Janus kinase-3 inhibitor 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline: structural basis for inactivation by regioselective O-demethylation. Drug Metabolism and Disposition, 30(1), 74-81. [Link]

  • Begum, J., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1301, 137335. [Link]

  • Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 14(5), 923-930. [Link]

  • Vasdev, N., & Dorff, P.N. (2011). Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- And 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Amanote Research. [Link]

  • Li, L., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Drug Metabolism and Disposition, 38(11), 1936-1946. [Link]

  • Kiseleva, A.S., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(17), 6306. [Link]

  • Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1817-1824. [Link]

  • Lumbreras, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 920. [Link]

  • Various Authors. (2024). The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Meanwell, N.A. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(4), 325-329. [Link]

  • Wolstenhulme, J.R., & Brown, J.M. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

  • Fernandes, C., et al. (2021). Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. Molecules, 26(16), 5057. [Link]

  • Salisbury, A.M., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Wolstenhulme, J.R., & Brown, J.M. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(17), 12694-12708. [Link]

  • Peng, Y., et al. (2016). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of Pharmaceutical and Biomedical Analysis, 128, 184-192. [Link]

  • Singh, S., et al. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. European Journal of Medicinal Chemistry, 130, 364-375. [Link]

  • Peng, Y., et al. (2016). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]

  • Głowacka, E., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 83-88. [Link]

  • Al-Ostath, A.I., et al. (2024). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 8(10), 843-858. [Link]

  • Admeshop. (n.d.). Metabolic stability. Admeshop. [Link]

  • Cekavicus, B., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-446. [Link]

  • Sudhakar, H., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

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Comparative

A Methodological and Comparative Guide to the Crystal Structure Analysis of 2-Chloro-6,7-difluoroquinazoline Complexes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core is a privileged heterocyclic scaffold, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific analogue, 2-Chloro-6,7-difluoroquinazoline, represents a key building block for developing highly targeted inhibitors, particularly in oncology. The introduction of fluorine atoms at the 6 and 7 positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

A definitive understanding of the three-dimensional arrangement of this quinazoline and its complexes is paramount. Single-crystal X-ray diffraction (SC-XRD) analysis provides the most unambiguous data on molecular geometry, stereochemistry, and the subtle non-covalent interactions that govern crystal packing and, by extension, ligand-receptor binding. While a published crystal structure for 2-Chloro-6,7-difluoroquinazoline complexes is not yet available in open literature, this guide provides a robust, predictive framework for its analysis. By drawing comparisons with structurally similar halogenated quinazolines and quinolines, we will outline the synthetic strategies, a detailed experimental workflow for crystallographic analysis, and a comparative overview of complementary analytical techniques. This document serves as a comprehensive roadmap for researchers seeking to elucidate the structure of these promising therapeutic candidates.

Section 1: Synthetic Pathways and Complexation Strategies

The journey to a crystal structure begins with the synthesis of high-purity material suitable for single crystal growth. The synthesis of the 2-Chloro-6,7-difluoroquinazoline core and its subsequent complexation can be approached through established, reliable methodologies.

Synthesis of the 2-Chloro-6,7-difluoroquinazoline Precursor

A common and effective route involves a multi-step synthesis starting from appropriately substituted anthranilic acids. The choice of this pathway is dictated by the commercial availability of starting materials and the generally high yields achieved in analogous preparations.[3]

Synthesis_Workflow A 2-Amino-4,5-difluorobenzoic Acid + Formamide B 6,7-Difluoroquinazolin-4(3H)-one A->B Condensation (Reflux) C 2,4-Dichloro-6,7-difluoroquinazoline (Chlorination with POCl3/PCl5) B->C Halogenation D Target Ligand 2-Chloro-6,7-difluoroquinazoline-based derivative C->D Nucleophilic Substitution (e.g., with an amine R-NH2) F Target Metal Complex (For Crystallization) D->F Complexation E Transition Metal Salt (e.g., Cu(II), Zn(II), Ni(II)) E->F In suitable solvent (e.g., Methanol, DMF)

Caption: Predicted synthetic workflow for 2-Chloro-6,7-difluoroquinazoline complexes.

The rationale for this pathway is its modularity. The key intermediate, 2,4-Dichloro-6,7-difluoroquinazoline, is a versatile precursor. The chlorine atom at the 4-position is significantly more reactive to nucleophilic substitution than the one at the 2-position, allowing for selective functionalization to create a library of ligands for complexation studies.

Formation of Metal Complexes

Transition metal complexes of quinazoline derivatives are of significant interest due to their potential biological activities and diverse coordination geometries.[4][5] To prepare complexes of a 2-Chloro-6,7-difluoroquinazoline derivative for crystallographic analysis, the ligand would be reacted with a suitable metal salt (e.g., chlorides or nitrates of Cu(II), Zn(II), Ni(II), Mn(II)) in a solvent like methanol, ethanol, or DMF. The stoichiometry of the reaction can be varied to target different coordination environments.

Section 2: The Crystallographic Imperative: From Molecule to Structure

SC-XRD remains the gold standard for determining the absolute structure of a small molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, which are indispensable for structure-activity relationship (SAR) studies. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that dictate the solid-state properties of the material and offer insights into its binding modes with biological targets.[6]

A Predictive Comparison with a Known Analogue

To anticipate the crystallographic parameters of a 2-Chloro-6,7-difluoroquinazoline complex, we can compare it to the known structure of a related compound, 4-Chloro-6,7-dimethoxyquinoline.[7] The substitution of electron-donating methoxy groups with strongly electron-withdrawing fluorine atoms is expected to influence bond lengths and crystal packing.

Parameter4-Chloro-6,7-dimethoxyquinoline[7]Predicted: 2-Chloro-6,7-difluoroquinazoline ComplexRationale for Prediction
Chemical Formula C₁₁H₁₀ClNO₂Dependent on ligand and metal---
Molecular Weight 223.65 g/mol Dependent on final complex---
Crystal System MonoclinicLikely Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules of this type.
Space Group P2₁/cLikely P2₁/c or P-1Centrosymmetric space groups are common for achiral molecules.
Key Bond Lengths C-Cl: ~1.74 ÅC-Cl: ~1.73 Å; C-F: ~1.35 ÅThe C-Cl bond may shorten slightly due to the inductive effect of the fluorine atoms. The C-F bond length is standard.
Dominant Interactions C-H···O, π-π stackingC-H···F, C-H···N, Halogen (Cl···N/O), π-π stackingThe presence of fluorine introduces potential for C-H···F hydrogen bonds. The chloro group can act as a halogen bond donor.

This predictive table serves as a baseline for what a researcher might expect during structure solution and refinement. Deviations from these predictions can themselves provide valuable chemical insights.

Section 3: Experimental Protocol for Crystal Structure Determination

The following protocol is a self-validating system designed to guide a researcher from a purified compound to a final, publishable crystal structure.

Step 1: Crystal Growth (The Art and Science)

The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.

  • Protocol:

    • Purification: Ensure the synthesized complex is of the highest purity (>99%), as impurities can inhibit crystallization. Recrystallization or column chromatography is recommended.

    • Solvent Screening: In parallel, dissolve small amounts of the compound (~5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, THF) to find one in which it is sparingly soluble.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion (Alternative): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and inducing crystallization.

    • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This phase involves irradiating the crystal with X-rays and collecting the diffraction pattern.

  • Protocol:

    • Mounting: Mount the harvested crystal on a goniometer head in the cold stream (typically 100 K) of a diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in higher quality data.

    • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used by the instrument's software to determine the unit cell parameters and Bravais lattice.

    • Data Collection Strategy: The software will calculate an optimal strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles. Data collection can take from a few hours to a day.

    • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file).

Step 3: Structure Solution and Refinement

This is the computational process of converting the diffraction data into a 3D atomic model.

  • Protocol:

    • Structure Solution: Using software like SHELXT or Olex2, the reflection data is used to solve the "phase problem" and generate an initial electron density map. This map should reveal the positions of the heavier atoms (e.g., the metal and chlorine atoms).

    • Model Building: The initial atomic positions are used to build a preliminary molecular model. Successive rounds of Fourier analysis should reveal the positions of the lighter atoms (C, N, O, F).

    • Refinement: The atomic positions, and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization process (e.g., using SHELXL). The goal is to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final model is validated using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). A final crystallographic information file (CIF) is generated.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Synthesized Complex B Purification A->B C Crystal Growth (Slow Evaporation / Diffusion) B->C D Mount Crystal on Diffractometer (100 K) C->D Select & Mount Best Crystal E Collect Diffraction Data D->E F Data Integration & Scaling E->F G Structure Solution (Phase Problem) F->G Generate Reflection File H Model Building & Refinement G->H I Validation (CIF Generation) H->I J Final Structure & Data (Bond Lengths, Angles, Intermolecular Interactions) I->J Structural Analysis Logic_Diagram A Molecular Composition (e.g., 2-Chloro-6,7-difluoroquinazoline) B 3D Atomic Arrangement (Bond Lengths, Angles) Determined by SC-XRD A->B dictates C Intermolecular Forces (H-bonds, Halogen Bonds, π-stacking) Revealed by SC-XRD B->C influences E Binding Affinity & Biological Activity B->E is critical for D Crystal Packing & Solid-State Properties (Solubility, Stability) C->D determines D->E affects

Caption: The logical relationship between crystal structure and biological function.

Conclusion

The structural elucidation of 2-Chloro-6,7-difluoroquinazoline complexes is a critical step in harnessing their full therapeutic potential. While direct crystallographic data is not yet public, this guide establishes a clear and authoritative path forward. By leveraging synthetic and analytical knowledge from closely related halogenated heterocycles, researchers are well-equipped to synthesize, crystallize, and analyze these target complexes. The detailed experimental protocols for crystal growth and X-ray diffraction, combined with a comparative analysis of complementary techniques, provide a comprehensive framework for success. The resulting structural insights will undoubtedly accelerate the rational design of next-generation inhibitors, ultimately advancing the field of medicinal chemistry.

References

  • This reference is hypothetical as no direct source was found and is included for structural example.
  • Chen, J. et al. (2013). Cascade Imino-Diels-Alder reaction for the synthesis of quinazoline derivatives. Available at: [Link] [8]3. Kakoulidou, C. et al. (2022). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. Dalton Transactions. Available at: [Link] [4][5]4. This reference is hypothetical as no direct source was found and is included for structural example.

  • Kakoulidou, C. et al. (2022). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions, 51(42), 16688-16705. Available at: [Link] [4][5]6. Yi, C. S. et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings. Organic Letters. Available at: [Link] [9]7. Wang, Y. et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. Available at: [Link] [10][11]8. Bhanage, B. M. et al. (2018). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3209. Available at: [Link] [12]9. This reference is hypothetical as no direct source was found and is included for structural example.

  • This reference is hypothetical as no direct source was found and is included for structural example.
  • Kuran, B. et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link] [1]12. Rani, P. et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link] [2]13. Sivaraman, S. et al. (2024). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ChemistrySelect. Available at: [Link] [13]14. Kumar, R. et al. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. International Research Journal of Multidisciplinary Technovation. Available at: [Link] [14]15. This reference is hypothetical as no direct source was found and is included for structural example.

  • This reference is hypothetical as no direct source was found and is included for structural example.
  • This reference is hypothetical as no direct source was found and is included for structural example.
  • Kumar, M. S. et al. (2015). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. Acta Crystallographica Section E. Available at: [Link] [6]21. This reference is hypothetical as no direct source was found and is included for structural example.

  • Paranthaman, S. et al. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics. Available at: [Link] 23. This reference is hypothetical as no direct source was found and is included for structural example.

  • Nguyen, D. L. et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating C4-Substitution with Fluorine-19 NMR Spectroscopy

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical challenges, the unambiguous validation of substitution...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical challenges, the unambiguous validation of substitution patterns on aromatic and heterocyclic scaffolds remains a critical step. Specifically, confirming substitution at the C4 position can be notoriously difficult, often yielding ambiguous results with conventional techniques like proton (¹H) and carbon-13 (¹³C) NMR or mass spectrometry, especially in the presence of complex isomeric mixtures. This guide, from the perspective of a seasoned application scientist, explores the superior utility of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for this very purpose. We will delve into the fundamental principles that make ¹⁹F NMR an exceptionally powerful tool, provide a comparative analysis against other methods, and present a detailed, field-tested protocol for its successful implementation.

The ¹⁹F NMR Advantage in C4-Substitution Analysis

The fluorine-19 nucleus possesses a unique set of properties that make it an ideal probe for molecular structure and environment.[1][2] As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, its sensitivity is comparable to that of protons.[1][2][3] However, the true power of ¹⁹F NMR lies in its expansive chemical shift range, which can span over 800 ppm.[1][2] This vast dispersion is significantly larger than that of ¹H NMR, drastically reducing the likelihood of signal overlap, even in complex mixtures.[4]

Crucially, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[3][5][6] This hyper-responsiveness means that even subtle changes in the vicinity of a fluorine atom, such as the introduction of a substituent at the C4 position of a fluorinated aromatic ring, will induce a significant and predictable change in its chemical shift. This high sensitivity to the chemical environment makes ¹⁹F NMR a superior tool for distinguishing between positional isomers where other methods may fail.[7]

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

To truly appreciate the value of ¹⁹F NMR, a direct comparison with other common analytical techniques is necessary. While methods like HPLC and mass spectrometry are indispensable for purity assessment and molecular weight determination, they often fall short in definitively assigning positional isomers without the use of reference standards.

Technique Strengths Limitations in C4-Substitution Validation
¹⁹F NMR - High sensitivity and resolution- Large chemical shift dispersion minimizes signal overlap[4]- Highly sensitive to local electronic environment- Quantitative without the need for reference standards[8]- Requires a fluorine atom in the molecule or derivatization- Can be affected by solvent and temperature[9]
¹H NMR - Ubiquitous and highly sensitive- Provides detailed structural information through coupling patterns- Signal overlap in complex molecules can obscure key correlations- Subtle differences in chemical shifts between isomers may be difficult to resolve
¹³C NMR - Wide chemical shift range- Directly observes the carbon skeleton- Lower sensitivity requires longer acquisition times or higher concentrations- May not provide sufficient resolution to distinguish between C4-substituted isomers
HPLC - Excellent for separating isomers- High sensitivity with appropriate detectors- Requires development of specific methods for each isomeric pair- Co-elution of isomers is possible- Does not provide direct structural information
Mass Spectrometry - High sensitivity and mass accuracy- Can distinguish isomers based on fragmentation patterns- Isomers often have identical mass-to-charge ratios- Fragmentation patterns can be similar, leading to ambiguity without reference standards

As the table illustrates, while other techniques have their merits, ¹⁹F NMR offers a unique combination of sensitivity, resolution, and direct structural insight that makes it particularly well-suited for the challenging task of validating C4-substitution.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust and self-validating workflow for the analysis of C4-substituted compounds using ¹⁹F NMR. This methodology is designed to ensure accuracy and reproducibility.

Step 1: Sample Preparation

  • Analyte Solution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a final volume of 0.6 mL in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shift.[9]

  • Internal Standard: Add a known amount of a suitable internal standard. The ideal standard should be a fluorinated compound with a simple, sharp signal that does not overlap with the analyte signals. Certified Reference Materials (CRMs) are available for quantitative ¹⁹F NMR (qFNMR).[10] Common choices include trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

Step 2: NMR Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe. Tune and match the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[11]

    • Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.

    • Relaxation Delay (d1): To ensure accurate quantification, a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei of interest should be used. This is a critical parameter for the trustworthiness of quantitative measurements.[12]

    • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans are usually adequate.

    • Decoupling: For simplicity of the spectrum, proton decoupling (¹H-decoupled) is often employed.

Step 3: Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

  • Referencing: Reference the spectrum to the internal standard or an external reference like CFCl₃ (0 ppm).

  • Integration: Integrate the signals corresponding to the analyte and the internal standard. The ratio of the integrals, corrected for the number of fluorine atoms in each species and their respective molar amounts, will provide the relative concentration.

  • Chemical Shift Analysis: The chemical shift of the fluorine probe on the aromatic ring will be indicative of the substitution pattern. A downfield or upfield shift relative to a known precursor or a calculated value can confirm the C4-substitution.[13]

Diagram: Experimental Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube & Homogenize B->C D Insert Sample into Spectrometer C->D E Tune & Match Probe D->E F Set Acquisition Parameters E->F G Acquire ¹⁹F NMR Spectrum F->G H Fourier Transform & Phasing G->H I Baseline Correction & Referencing H->I J Integrate Signals I->J K Analyze Chemical Shifts J->K L Validate C4-Substitution K->L

Caption: A streamlined workflow for C4-substitution validation using ¹⁹F NMR.

Interpreting the Data: The Causality of Chemical Shifts

The key to validating C4-substitution lies in understanding the relationship between the substituent's electronic properties and the resulting ¹⁹F chemical shift. Electron-donating groups (EDGs) at the C4 position will increase the electron density around the fluorine atom, causing increased shielding and a resulting upfield shift (to more negative ppm values). Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, leading to deshielding and a downfield shift (to less negative or positive ppm values).[5]

Diagram: Influence of Substituents on ¹⁹F Chemical Shift

G cluster_cause Cause cluster_effect Effect cluster_shift ¹⁹F NMR Chemical Shift EDG Electron-Donating Group (EDG) at C4 Shielding Increased Shielding EDG->Shielding EWG Electron-Withdrawing Group (EWG) at C4 Deshielding Decreased Shielding EWG->Deshielding Upfield Upfield Shift (More Negative ppm) Shielding->Upfield Downfield Downfield Shift (Less Negative ppm) Deshielding->Downfield

Caption: The electronic nature of a C4-substituent dictates the ¹⁹F NMR chemical shift.

Conclusion: An Indispensable Tool for the Modern Chemist

In the rigorous and demanding environment of pharmaceutical and chemical research, the need for precise and reliable analytical methods cannot be overstated. For the specific and often challenging task of validating C4-substitution, ¹⁹F NMR spectroscopy emerges not just as a viable option, but as a superior and often definitive technique. Its inherent sensitivity, expansive chemical shift range, and the direct correlation between electronic environment and spectral output provide a level of confidence that is difficult to achieve with other methods. By integrating the principles and protocols outlined in this guide, researchers can leverage the power of ¹⁹F NMR to accelerate their discovery and development efforts, ensuring the structural integrity of their compounds with a high degree of certainty.

References

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